molecular formula C7H3F6NO B2745358 3,5-Bis(trifluoromethyl)pyridin-2-ol CAS No. 38609-76-6

3,5-Bis(trifluoromethyl)pyridin-2-ol

Cat. No.: B2745358
CAS No.: 38609-76-6
M. Wt: 231.097
InChI Key: IWSJDZMIJFAEBO-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)pyridin-2-ol is a heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyridinone derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require elevated temperatures and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of 3,5-Bis(trifluoromethyl)pyridin-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the trifluoromethyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)pyridine: Lacks the carbonyl group present in 3,5-Bis(trifluoromethyl)pyridin-2-ol.

    2,4-Bis(trifluoromethyl)pyridin-3(2H)-one: Similar structure but with different positioning of trifluoromethyl groups.

Uniqueness: this compound is unique due to the presence of both trifluoromethyl groups and a carbonyl group on the pyridinone ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSJDZMIJFAEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38609-76-6
Record name 3,5-bis(trifluoromethyl)pyridin-2-ol
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